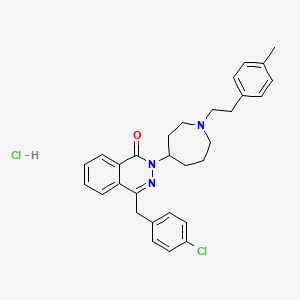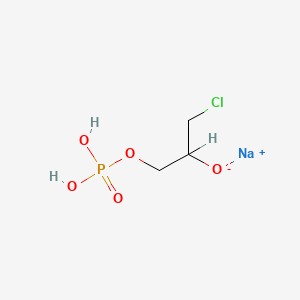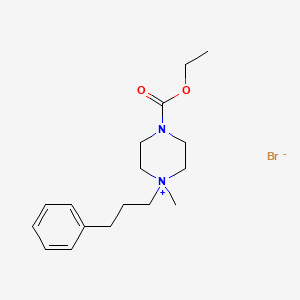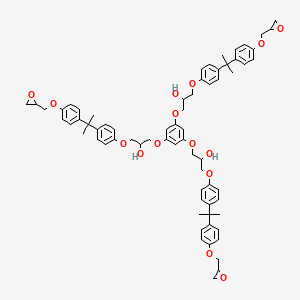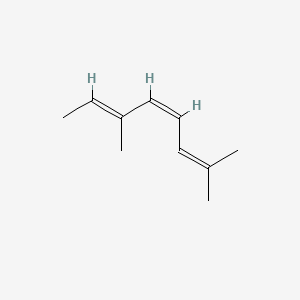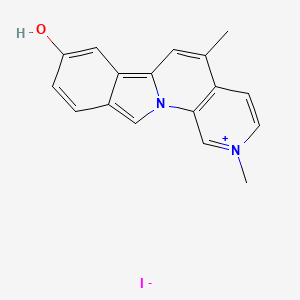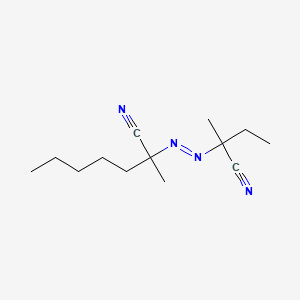
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is a compound belonging to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- typically involves the reaction of a diazonium salt with an appropriate coupling component. One common method is the reaction of a diazonium salt of 2,4-dimethylaniline with a hydroxylated aromatic compound such as 2-naphthol . The reaction conditions often include controlled temperature, pH, and flow rate to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of azo compounds like Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is often carried out using continuous flow systems. These systems offer advantages such as improved safety, scalability, and product purity . The continuous flow synthesis involves the use of high-value azo compounds as candidates for manufacturing due to their unstable intermediates and exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential as a prodrug and antimicrobial agent.
Medicine: Explored for drug-coating materials and other biomedical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- involves the generation of free radicals through the cleavage of the azo bond. These free radicals can initiate various chemical reactions, such as polymerization. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial cell walls in antimicrobial applications or initiating polymer chains in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2′-Azobis(2-methylpropionitrile) (AIBN)
- 2,2′-Azobis(2-methylbutyronitrile) (AMBN)
- Dimethylvaleronitrile (ABVN)
Uniqueness
Heptanenitrile, 2-((1-cyano-1-methylpropyl)azo)-2-methyl- is unique due to its specific molecular structure, which imparts distinct thermal and chemical properties. Compared to other azo compounds like AIBN, AMBN, and ABVN, it has a different thermal decomposition profile and generates different free radicals, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
58598-43-9 |
|---|---|
Molekularformel |
C13H22N4 |
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
2-(2-cyanobutan-2-yldiazenyl)-2-methylheptanenitrile |
InChI |
InChI=1S/C13H22N4/c1-5-7-8-9-13(4,11-15)17-16-12(3,6-2)10-14/h5-9H2,1-4H3 |
InChI-Schlüssel |
MJPZRJSNPUHYTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C#N)N=NC(C)(CC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


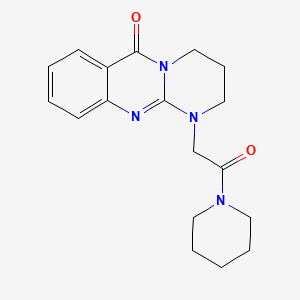

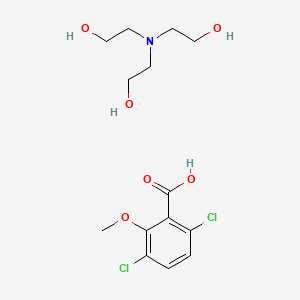
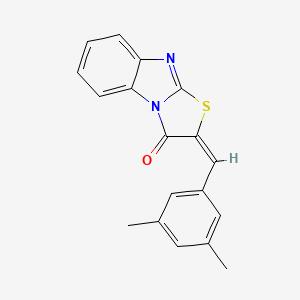

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

